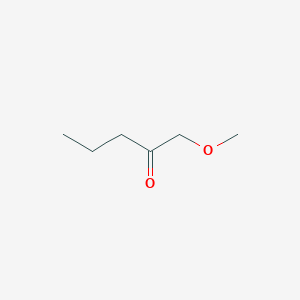
1-Methoxypentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxypentan-2-one is an organic compound with the molecular formula C6H12O2. It is a colorless liquid that is used in various chemical processes and applications. The compound is also known by other names such as 1-Methoxy-2-pentanone and 2-Pentanone, 1-methoxy .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxypentan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 2-pentanone with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials or by-products .
Chemical Reactions Analysis
Types of Reactions
1-Methoxypentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methoxypentan-2-one has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is utilized in studies involving enzyme reactions and metabolic pathways.
Medicine: Research on drug development and pharmacokinetics often employs this compound as a model compound.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxypentan-2-one involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In reduction reactions, it accepts electrons to form reduced products. The specific pathways and targets depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
Similar Compounds
Methyl isobutyl ketone (4-Methylpentan-2-one): Similar in structure but differs in the position of the methoxy group.
2-Methoxypentane: Another ether with a different carbon chain structure.
1-Methoxypentane: Similar ether but with a different functional group position
Uniqueness
1-Methoxypentan-2-one is unique due to its specific functional group arrangement, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications where other similar compounds may not be as effective .
Properties
CAS No. |
103274-71-1 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
1-methoxypentan-2-one |
InChI |
InChI=1S/C6H12O2/c1-3-4-6(7)5-8-2/h3-5H2,1-2H3 |
InChI Key |
ZAMFXGFUMGUHHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



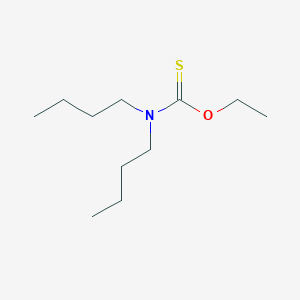

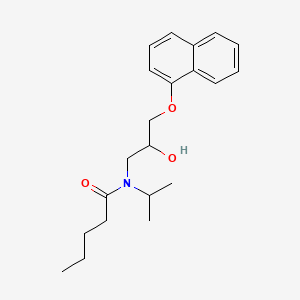
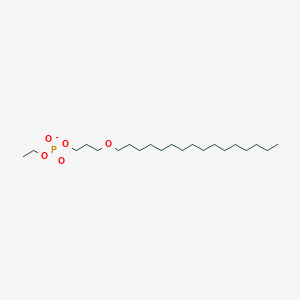


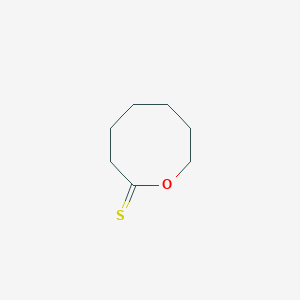
![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)
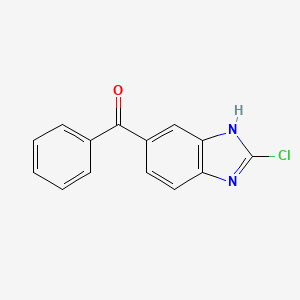
silane](/img/structure/B14334936.png)
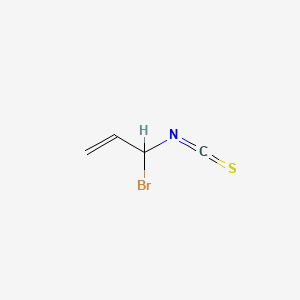
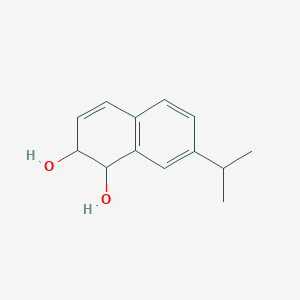
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14334971.png)
